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Udagam-pentapeptide - 31587-66-3

Udagam-pentapeptide

Catalog Number: EVT-1783834
CAS Number: 31587-66-3
Molecular Formula: C94H156N8O26P2
Molecular Weight: 1876.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Udagam-pentapeptide is a synthetic compound consisting of a sequence of five amino acids. This pentapeptide has garnered attention in the field of biochemistry and materials science due to its unique properties and potential applications. The compound's classification falls under the category of peptides, specifically synthetic peptides that can exhibit various biological activities and functionalities.

Source

The Udagam-pentapeptide is synthesized through various chemical methods, primarily focusing on solid-phase peptide synthesis techniques. This approach allows for the precise assembly of amino acid sequences, leading to high-purity products suitable for research and application.

Classification

Udagam-pentapeptide is classified as a synthetic peptide, which distinguishes it from naturally occurring peptides found in biological organisms. Its specific sequence and structure contribute to its unique properties, making it a subject of interest in both pharmaceutical and material sciences.

Synthesis Analysis

Methods

The synthesis of Udagam-pentapeptide typically employs solid-phase peptide synthesis (SPPS), a widely used method that facilitates the stepwise addition of amino acids to form the desired peptide chain. The process often involves the use of a resin to anchor the growing peptide chain, allowing for easy purification after synthesis.

Technical Details

  1. Resin Selection: The synthesis begins with the selection of an appropriate resin, often Rink amide resin, which is crucial for optimizing the environment for peptide synthesis.
  2. Fmoc Chemistry: The Fmoc (fluorenylmethoxycarbonyl) protecting group is commonly used to protect amino acids during synthesis. Deprotection occurs at each step to allow for coupling with the next amino acid.
  3. Purification: After synthesis, purification is achieved through techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and solid-phase extraction (SPE). These methods ensure high purity levels, often exceeding 99% .
Molecular Structure Analysis

Structure

Udagam-pentapeptide's molecular structure is characterized by its sequence of five specific amino acids linked by peptide bonds. The exact sequence can influence its physical and chemical properties significantly.

Data

Molecular mass confirmation is typically performed using techniques such as matrix-assisted laser desorption–ionization mass spectrometry (MALDI-ToF MS), which provides precise data regarding the molecular weight and structure of the synthesized peptide . For example, a typical molecular ion may be detected at m/z values corresponding to the expected mass of the pentapeptide.

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing Udagam-pentapeptide primarily include:

  1. Coupling Reactions: These are crucial for forming peptide bonds between amino acids.
  2. Deprotection Reactions: Following each coupling step, protective groups are removed to expose reactive sites on amino acids for subsequent reactions.

Technical Details

The use of different coupling strategies can affect yield and purity. For instance, employing N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester coupling methods has been shown to minimize racemization during synthesis . Additionally, careful monitoring during deprotection helps prevent unwanted side reactions that could lead to impurities.

Mechanism of Action

Process

Udagam-pentapeptide's mechanism of action can vary depending on its specific sequence and structure. Generally, peptides like this one interact with biological targets such as proteins or enzymes, potentially influencing various biochemical pathways.

Data

Research indicates that certain pentapeptides can exhibit bioactivity through mechanisms such as receptor binding or enzyme inhibition. The exact mechanism would require further studies focusing on specific interactions within biological systems.

Physical and Chemical Properties Analysis

Physical Properties

Udagam-pentapeptide typically exhibits characteristics common to peptides, including:

  • Solubility: Often soluble in polar solvents like water or methanol.
  • Stability: Stability can vary based on environmental conditions such as pH and temperature.

Chemical Properties

Chemical properties include:

  • Reactivity: Peptides are generally reactive due to their functional groups, which can participate in various chemical reactions.
  • Spectroscopic Properties: Techniques like nuclear magnetic resonance (NMR) spectroscopy can provide insights into the structural conformation of the peptide .
Applications

Udagam-pentapeptide finds applications across several scientific domains:

  • Biotechnology: Utilized in drug development due to its potential biological activity.
  • Material Science: Explored for use in creating hydrogels or other materials that leverage self-assembly properties .
  • Research: Employed in studies investigating peptide behavior and interactions within biological systems.
Synthetic Methodologies and Optimization Strategies for Udagam-Pentapeptide

Solid-Phase Peptide Synthesis (SPPS) Protocols

Udagam-pentapeptide (CAS: 31587-66-3) is synthesized primarily via Fmoc/tBu-based SPPS, leveraging polystyrene resins crosslinked with 1% divinylbenzene for optimal mechanical stability and swelling properties. The synthesis employs Rink amide resin (0.7–1.0 mEq/g loading) to anchor the C-terminus, followed by iterative deprotection and coupling cycles [2] . Fmoc deprotection uses 20% piperidine in DMF, while coupling utilizes aminium salts like HATU or PyBOP with equimolar N,N-diisopropylethylamine (DIPEA) as a base to minimize racemization [10]. For sterically hindered sequences (e.g., those containing D-amino acids), double coupling protocols are essential to achieve >99% coupling efficiency per cycle [10].

Optimization strategies include:

  • Pseudoproline dipeptides: Incorporated at positions prone to β-sheet aggregation to disrupt secondary structures and enhance solvation of the growing chain [10].
  • Elevated-temperature synthesis: Conducting coupling/deprotection at 50°C reduces aggregation in difficult sequences by increasing resin solvation [10].
  • Coupling reagent selection: HATU outperforms carbodiimides (e.g., DIC) in terms of reaction kinetics, especially for sterically constrained residues like Ile or Val .

Table 1: Key SPPS Components for Udagam-Pentapeptide Synthesis

ComponentType/ConcentrationFunctionOptimization Benefit
ResinRink amide PS (0.7 mEq/g)Anchors C-terminal amino acidPrevents chain aggregation
Deprotection Reagent20% piperidine/DMFRemoves Fmoc groupMinimizes side reactions
Coupling ReagentHATU, PyBOPActivates carboxyl group for amide bondReduces racemization
Additive5% HOAt in DMFSuppresses epimerizationEnhances coupling yield

Transposon-Based Mutagenesis for Functional Cassette Insertion

Pentapeptide scanning mutagenesis employs transposon Tn4430 to randomly insert a 15-bp DNA cassette encoding five variable amino acids into the target gene. After transposition, the bulk of the transposon is excised in vitro, leaving the pentapeptide insertion within the protein sequence [7]. This technique enables:

  • Functional domain mapping: Insertions in catalytic sites of enzymes (e.g., β-lactamase) disrupt activity, while those in flexible loops often retain function [7] [3].
  • Structure-activity analysis: In TEM-1 β-lactamase, 23 pentapeptide insertions revealed that tolerance to disruption correlates with solvent accessibility of the insertion site [7].

Applications extend to engineering antimicrobial peptides, where insertions modulate hydrophobicity (e.g., via Trp/Phe substitutions) and alter membrane interactions. The method’s randomness requires high-throughput screening to identify functional variants, typically using antibiotic resistance or fluorescence-based assays [3].

Table 2: Outcomes of Pentapeptide Scanning Mutagenesis in Model Proteins

ProteinInsertion SitePhenotypic ImpactStructural Implication
TEM-1 β-lactamaseActive-site loopLoss of enzymatic activityDisrupted catalytic residue alignment
FBP28 WW domainβ-sheet regionMisfoldingImpaired hydrophobic core formation
XerD recombinaseHelix-turn-helixAltered DNA bindingModified allosteric communication

Post-Synthetic Modification Techniques for Enhanced Stability

Covalent modifications of Udagam-pentapeptide leverage reactive side chains (e.g., Lys ε-amines, Glu/Asp carboxylates) to introduce stabilizing moieties. Key approaches include:

  • Peptide coupling reagents: HATU and DIC/HOBt facilitate amidation of C-terminal carboxyl groups with alkylamines (e.g., hexylamine), augmenting lipophilicity and proteolytic resistance [8]. Reactions proceed at room temperature in DMF with >85% yield under anhydrous conditions [8].
  • Lipidation: Undecaprenyl diphosphate conjugates (e.g., undecaprenyl-P-P-MurNAc-pentapeptide) anchor the peptide to lipid bilayers, mimicking bacterial cell wall precursors .

Coordinative modifications exploit metal-binding motifs (e.g., His imidazoles) to tether peptides to inorganic surfaces like MOFs. For example, Zr⁴⁺ nodes in UiO-66-NH₂ MOFs coordinate with Udagam-pentapeptide’s carboxylates, enhancing thermal stability up to 250°C [8] [4].

Table 3: Efficiency of Coupling Reagents in Udagam-Pentapeptide Modifications

ReagentModification TypeReaction Time (h)Yield (%)Key Advantage
HATUAmidation292Low racemization
DIC/HOBtEsterification478Cost-effectiveness
PyBOPLipidation388Compatibility with lipid acids

Purification Strategies: RP-HPLC and Solid-Phase Extraction (SPE)

Purification of crude Udagam-pentapeptide requires orthogonal methods due to its complex hydrophobic/charged domains (C₉₄H₁₅₆N₈O₂₆P₂, MW 1876.2 g/mol):

  • RP-HPLC: Uses C₁₈ columns (5-μm particle size) with a 0.1% TFA/water (A) and 0.1% TFA/acetonitrile (B) gradient. Optimal resolution is achieved with a shallow gradient (1% B/min), eluting the peptide at ∼65% B. The trifluoroacetate counterion suppresses ionization, improving peak symmetry [5] .
  • SPE: Prior to HPLC, C₁₈ cartridges remove salts and truncations. Conditioning with methanol, equilibration with 0.1% TFA, and step-elution with 40–80% acetonitrile isolates the target fraction [5].

Critical quality metrics include:

  • Purity: >95% assessed by analytical HPLC (220 nm) .
  • Mass verification: MALDI-TOF MS (m/z 1876.2 ± 1.0) confirms identity .

Table 4: Purification Metrics for Udagam-Pentapeptide

StepTechniqueConditionsImpurity ReductionRecovery (%)
DesaltingSPE (C₁₈)40% ACN elutionInorganic salts: 100%98
IntermediateRP-HPLC30→70% B in 40 minTruncations: 90%85
FinalPrep-HPLC55→65% B in 60 min (C₁₈ column)Diastereomers: 95%75

Properties

CAS Number

31587-66-3

Product Name

Udagam-pentapeptide

IUPAC Name

(2R)-2-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[hydroxy-[hydroxy-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenoxy]phosphoryl]oxyphosphoryl]oxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-6-amino-1-[[(2R)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C94H156N8O26P2

Molecular Weight

1876.2 g/mol

InChI

InChI=1S/C94H156N8O26P2/c1-59(2)31-21-32-60(3)33-22-34-61(4)35-23-36-62(5)37-24-38-63(6)39-25-40-64(7)41-26-42-65(8)43-27-44-66(9)45-28-46-67(10)47-29-48-68(11)49-30-50-69(12)54-56-122-129(118,119)128-130(120,121)127-94-82(100-75(18)106)86(85(79(58-104)125-94)126-93-81(99-74(17)105)84(109)83(108)78(57-103)124-93)123-73(16)89(112)96-71(14)88(111)102-77(92(116)117)52-53-80(107)101-76(51-19-20-55-95)90(113)97-70(13)87(110)98-72(15)91(114)115/h31,33,35,37,39,41,43,45,47,49,54,70-73,76-79,81-86,93-94,103-104,108-109H,19-30,32,34,36,38,40,42,44,46,48,50-53,55-58,95H2,1-18H3,(H,96,112)(H,97,113)(H,98,110)(H,99,105)(H,100,106)(H,101,107)(H,102,111)(H,114,115)(H,116,117)(H,118,119)(H,120,121)/b60-33+,61-35+,62-37+,63-39+,64-41+,65-43+,66-45+,67-47+,68-49+,69-54+/t70-,71+,72-,73-,76+,77-,78-,79-,81-,82-,83-,84-,85-,86-,93+,94-/m1/s1

InChI Key

ULXTYUPMJXVUHQ-WGTHOPDKSA-N

SMILES

CC(C(=O)NC(CCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)O)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)OP(=O)(O)OP(=O)(O)OCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)NC(=O)C

Synonyms

N-acetylglucosaminyl-N-acetylmuramyl(pentapeptide)-pyrophosphate-undecaprenol
NAG-NAM-pentapeptide-undecaprenyl biphosphate
NAG-NAM-pentapeptide-undecaprenyl diphosphate
pentapeptide lipid II
UDAGAM-pentapeptide
undecaprenyl diphosphate-(N-acetylglucosaminyl)(1-4)-N-acetylmuramoyl pentapeptide
undecaprenyl-P-P-(GlcNAc-beta1-4)MurNAc-pentapeptide

Canonical SMILES

CC(C(=O)NC(CCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)O)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)OP(=O)(O)OP(=O)(O)OCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)N[C@@H](CCCCN)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)CO)OP(=O)(O)OP(=O)(O)OC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)NC(=O)C

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